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Executive Summary

Methylmalonic acidemia (MMA) is a rare, life-threatening inherited metabolic disorder
characterized by the inability to properly metabolize certain amino acids and fats. This leads to
the accumulation of toxic metabolites, primarily methylmalonic acid, causing a cascade of
severe health issues including recurrent metabolic crises, neurological damage, and
progressive multi-organ disease. The most common form of MMA is caused by a deficiency in
the mitochondrial enzyme methylmalonyl-CoA mutase (MUT). Current treatment options are
limited and primarily focus on dietary management and palliative care, with liver or combined
liver and kidney transplantation being the only effective long-term solutions.[1][2][3][4]

MRNA-3705, an investigational therapeutic developed by Moderna, Inc., represents a novel
approach to treating MMA due to MUT deficiency.[5][6] This second-generation messenger
RNA (mRNA) therapy is designed to deliver the genetic instructions for producing a functional
MUT enzyme directly to the patient's cells.[5][7] Encapsulated within a proprietary lipid
nanoparticle (LNP), mMRNA-3705 is administered intravenously and aims to restore the missing
or dysfunctional protein, thereby addressing the underlying cause of the disease.[1][2][3][4][5]
[8] Preclinical studies have demonstrated promising results, and the therapy is currently being
evaluated in a Phase 1/2 clinical trial (the "Landmark study,” NCT04899310).[4][7][9][10][11]
This document provides a comprehensive technical overview of the discovery and
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development of MRNA-3705, including its mechanism of action, preclinical and clinical data to
date, and the experimental methodologies employed.

The Pathophysiology of Methylmalonic Acidemia

and the Rationale for mRNA-3705
The Metabolic Pathway and Consequences of MUT
Deficiency

Methylmalonic acidemia is an autosomal recessive disorder of amino acid metabolism.[12] The
core of the disease lies in a defect in the conversion of L-methylmalonyl-CoA to succinyl-CoA, a
critical step in the catabolism of several branched-chain amino acids (isoleucine, valine,
threonine, and methionine), odd-chain fatty acids, and cholesterol.[12][13] This conversion is
catalyzed by the mitochondrial enzyme methylmalonyl-CoA mutase (MUT), which requires
adenosylcobalamin (a derivative of vitamin B12) as a cofactor.[12]

In individuals with MUT deficiency, the blockage of this pathway leads to the accumulation of
methylmalonyl-CoA and its upstream precursor, propionyl-CoA. These are subsequently
hydrolyzed to their corresponding acids, methylmalonic acid and propionic acid, which build up
to toxic levels in the blood and tissues.[13] The accumulation of these organic acids disrupts
multiple cellular processes, including:

» Mitochondrial Dysfunction: High concentrations of methylmalonic acid can inhibit succinate
dehydrogenase and other components of the electron transport chain, leading to impaired
energy production.[14]

e Secondary Metabolic Disturbances: The toxic metabolites can interfere with other metabolic
pathways, such as the urea cycle, leading to hyperammonemia.[13]

» Neurological Damage: The brain is particularly vulnerable to the toxic effects of these
metabolites, which can lead to neuronal cell apoptosis and the neurological complications
often seen in MMA patients.[14]

The following diagram illustrates the affected metabolic pathway in MMA.
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Figure 1: Metabolic Pathway in Methylmalonic Acidemia.

Mechanism of Action of mMRNA-3705

MRNA-3705 is designed to overcome the genetic defect in MMA by providing a transient
source of mMRNA encoding the human MUT enzyme.[5] The therapeutic is composed of two key
components:

» Modified mMRNA: The mRNA sequence is codon-optimized for efficient translation and
contains modified nucleosides to reduce immunogenicity and enhance stability.

 Lipid Nanoparticle (LNP): The mRNA is encapsulated within a proprietary LNP that protects it
from degradation in the bloodstream and facilitates its uptake into target cells, primarily
hepatocytes.[1][2][3][4][5][8]

Once administered intravenously, the LNPs are taken up by the cells, and the mRNA is
released into the cytoplasm. The cell's translational machinery then uses the mRNA as a
template to synthesize the functional MUT protein. This newly synthesized enzyme is expected
to localize to the mitochondria and catalyze the conversion of methylmalonyl-CoA to succinyl-
CoA, thereby restoring the metabolic pathway and reducing the levels of toxic metabolites.

The following diagram illustrates the proposed mechanism of action of mMRNA-3705.
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Figure 2: Mechanism of Action of MRNA-3705.

Preclinical Development
In Vivo Efficacy in Mouse Models of MMA

Preclinical studies were conducted in two mouse models of MMA to evaluate the efficacy and
safety of mMRNA-3705. These studies compared mRNA-3705 to a first-generation version of the
drug, mRNA-3704. The key findings from these studies are summarized below.

Table 1: Preclinical Efficacy of mMRNA-3705 in Mouse Models of MMA
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Parameter Finding Source

MRNA-3705 produced 2.1-3.4-

Hepatic MMUT Protein fold higher levels of hepatic 7]
Expression MMUT protein compared to
MRNA-3704 at the same dose.
MRNA-3705 resulted in greater
and more sustained reductions
Plasma Methylmalonic Acid in plasma methylmalonic acid [7]

levels compared to mMRNA-
3704.

Both mRNA-3705 and mRNA-
] 3704 showed long-term safety
Long-term Safety and Efficacy ) ] [7]
and efficacy in the mouse

models.

These preclinical data provided a strong rationale for advancing mRNA-3705 into clinical
development.[7]

Experimental Protocols (Representative)

Detailed experimental protocols for the preclinical studies of mMRNA-3705 are not publicly
available. However, a general workflow for such studies can be inferred from standard
practices in the field of mMRNA therapeutics.

o Plasmid DNA Template: A linearized plasmid DNA template containing the codon-optimized
human MUT gene downstream of a T7 promoter is used.

« In Vitro Transcription Reaction: The plasmid template is incubated with T7 RNA polymerase,
ribonucleoside triphosphates (including a modified nucleotide like N1-methylpseudouridine),
and an RNAse inhibitor in a transcription buffer.

 Purification: The resulting mRNA is purified using chromatography techniques to remove the
DNA template, enzymes, and unincorporated nucleotides.
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 Lipid Mixture Preparation: A mixture of lipids (an ionizable lipid, a phospholipid, cholesterol,
and a PEGylated lipid) is dissolved in ethanol.

o Microfluidic Mixing: The lipid-ethanol solution and the mRNA in an aqueous buffer are rapidly
mixed using a microfluidic device. This process leads to the self-assembly of the LNPs with
the mMRNA encapsulated inside.

 Purification and Concentration: The LNP formulation is purified and concentrated using
tangential flow filtration to remove ethanol and non-encapsulated mRNA.

o Animal Models: Genetically engineered mouse models of MMA that mimic the human
disease are used.

e Dosing: mRNA-3705 is administered intravenously at various dose levels.

o Sample Collection: Blood and tissue samples are collected at different time points post-
administration.

e Analysis:

o MMUT Protein Expression: Hepatic MMUT protein levels are quantified using methods like
Western blotting or mass spectrometry.

o Metabolite Levels: Plasma levels of methylmalonic acid and other relevant biomarkers are
measured using techniques such as liquid chromatography-mass spectrometry (LC-MS).

o Safety Assessment: General health, body weight, and clinical signs are monitored.
Histopathological analysis of major organs is performed at the end of the study.

The following diagram outlines a general experimental workflow for the preclinical development
of an mMRNA therapeutic like mMRNA-3705.
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Figure 3: General Experimental Workflow for Preclinical Development.

Clinical Development
Phase 1/2 "Landmark" Study (NCT04899310)

MRNA-3705 is currently being evaluated in a global, Phase 1/2, open-label, dose-optimization
study known as the "Landmark study".[4][9][11] The study is designed to assess the safety,
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tolerability, pharmacokinetics, and pharmacodynamics of mMRNA-3705 in participants with
isolated MMA due to MUT deficiency.[4][10][11]

Table 2: Overview of the Phase 1/2 "Landmark" Study (NCT04899310)
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Aspect

Description

Source

Official Title

A Global, Phase 1/2, Open-
Label, Dose Optimization
Study to Evaluate the Safety,
Tolerability,
Pharmacodynamics, and
Pharmacokinetics of mMRNA-
3705 in Participants with
Isolated Methylmalonic
Acidemia Due to
Methylmalonyl-CoA Mutase

Deficiency

[4111]

Study Design

Adaptive, open-label, dose-
optimization and dose-

expansion study

[8]

Patient Population

Individuals aged 1 year and
older with a confirmed
diagnosis of isolated MMA due
to MUT deficiency

(410911 1]

Intervention

MRNA-3705 administered via

intravenous infusion

[A105][9][11]

Primary Endpoints

Safety and tolerability

[15]

Secondary Endpoints

Pharmacokinetic parameters,
change in blood methylmalonic
acid and 2-methyilcitric acid (2-
MC) levels

[15]

Exploratory Endpoints

Frequency of metabolic
decompensation events
(MDEs), MMA-related

hospitalizations, patient-

centered outcome measures

[15]
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The study consists of two parts: a dose-optimization stage and a potential dose-expansion

stage.[15] Participants receive multiple doses of mMRNA-3705 over a treatment period, after
which they may be eligible to enroll in an extension study to evaluate long-term safety and

efficacy.[1]

Clinical Data to Date

As of the latest publicly available information, detailed quantitative data from the Phase 1/2
study have not been fully disclosed. However, interim safety data has been reported.

Table 3: Interim Safety Data from the Phase 1/2 Study of mRNA-3705 (as of August 25, 2023)

Safety Outcome Finding Source

Deaths No deaths reported [15]

) ) ) No discontinuations due to
Discontinuations due to Safety [15]
safety-related reasons

Moderna has announced that interim data from the Phase 1/2 study will be presented at the
2025 International Congress of Inborn Errors of Metabolism.[16] This presentation is expected
to provide the first detailed look at the quantitative efficacy and safety of mMRNA-3705 in
patients.

Experimental Protocols (Clinical)

The detailed protocols for the clinical assays used in the Landmark study are not publicly
available. However, based on the study's endpoints, the following types of assays are being
employed.

o Adverse Event Monitoring: Systematic collection of all adverse events experienced by study
participants.

» Clinical Laboratory Tests: Regular monitoring of hematology, clinical chemistry, and urinalysis
parameters.

« Vital Signs and Physical Examinations: Regular assessments of vital signs and overall health
status.
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e Quantification of MRNA-3705 in Plasma: Development and validation of an assay (likely RT-
gPCR-based) to measure the concentration of the MUT mRNA in plasma samples collected
at various time points after dosing.

o Metabolite Quantification: Measurement of methylmalonic acid and 2-methyilcitric acid levels
in blood and/or urine using LC-MS/MS.

o MUT Enzyme Activity Assay: An assay to measure the activity of the MUT enzyme in a
relevant tissue or cell type (e.g., peripheral blood mononuclear cells) could be employed,
although this is not explicitly stated in the public study records. A common method for this is
to measure the conversion of methylmalonyl-CoA to succinyl-CoA using HPLC or LC-MS/MS
to quantify the product.[17][18]

» Clinical Outcome Assessment: Tracking the frequency and severity of metabolic
decompensation events and MMA-related hospitalizations through patient diaries and
medical record review.

Future Directions

The development of MRNA-3705 is ongoing, with several key milestones on the horizon. The
presentation of interim data from the Phase 1/2 study will be a critical step in understanding the
therapeutic potential of this novel treatment. Positive results would pave the way for pivotal
studies and potential regulatory submission.

Furthermore, the selection of MRNA-3705 for the U.S. FDA's START (Support for Clinical Trials
Advancing Rare Disease Therapeutics) pilot program is expected to accelerate its development
by providing enhanced communication and guidance from the regulatory agency.[8]

Conclusion

MRNA-3705 represents a promising new therapeutic modality for patients with methylmalonic
acidemia due to MUT deficiency. By directly addressing the underlying genetic defect, it has the
potential to be a disease-modifying therapy. The preclinical data are encouraging, and the
ongoing Phase 1/2 clinical trial will provide crucial insights into its safety and efficacy in
humans. The successful development of mMRNA-3705 would not only offer a much-needed
treatment option for patients with MMA but also further validate the potential of mMRNA
technology for treating a wide range of genetic disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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